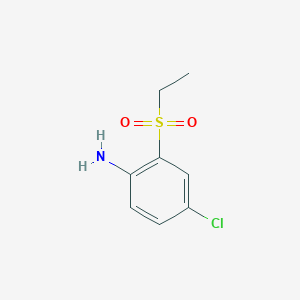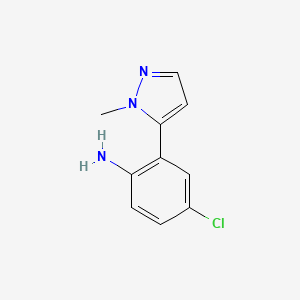
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine
Descripción general
Descripción
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is a novel cyclopropyl-based amine compound that has recently been synthesized and studied for its potential applications in various scientific areas. This compound has a unique structure, which consists of a cyclopropyl group, a 4-methyl-2-thiophen-2-ylbenzyl group, and an amine group. This compound has been found to have a wide range of applications in scientific research, from drug design to the study of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine and its derivatives have been synthesized for various scientific applications. For instance, 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, synthesized from allylmercaptan, showed potential in the treatment of diseases related to free radicals due to their free radical scavenging properties (Muhi-Eldeen & Hassan, 2017).
Chemical Reactions and Properties
Studies have examined the reactions of cyclopropylamine derivatives with various nitrogen nucleophiles. These reactions have led to the formation of compounds like indenes, pyrroles, and pyrazoles, which are valuable in organic synthesis (Yoshida et al., 1992).
Enzymatic and Biological Properties
Investigations into the enzymatic and biological properties of cyclopropylamine derivatives like 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine have revealed their substrate and inhibitor properties, as well as neurotoxic and neuroprotective effects, offering insights into neurodegenerative diseases (Hall et al., 1992).
Lewis Acid-Catalyzed Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, leading to applications in the synthesis of complex organic compounds such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Biocatalytic Synthesis
Biocatalytic approaches have been explored for synthesizing cyclopropyl amine derivatives, crucial for pharmaceutical agents like ticagrelor, an anti-thrombotic agent. This method yielded key building blocks with high enantiomeric excess (Hugentobler et al., 2016).
Crystal Structure Analysis
The crystal structure of cyclopropylamine derivatives, such as cyprodinil, has been analyzed, revealing important aspects of their molecular arrangement and interactions. These studies are crucial in understanding the physical and chemical properties of these compounds (Jeon et al., 2015).
Protective Groups for Amines
Cyclopropylamine derivatives have been used as protective groups for amines in chemical synthesis. The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, for example, is a novel protecting group that is orthogonal to other common groups and resistant to various chemical conditions (Snider & Wright, 2011).
Propiedades
IUPAC Name |
N-[(4-methyl-2-thiophen-2-ylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS/c1-11-4-5-12(10-16-13-6-7-13)14(9-11)15-3-2-8-17-15/h2-5,8-9,13,16H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYBLOIRJWPOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



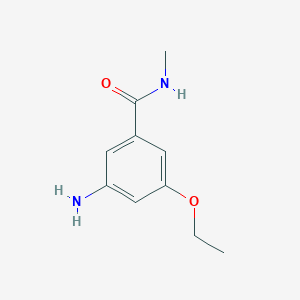
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)
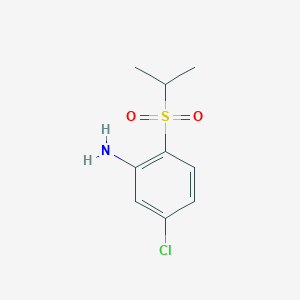
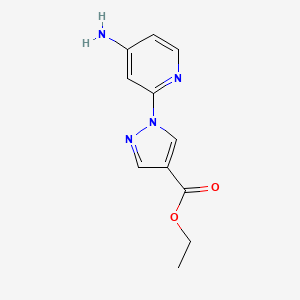

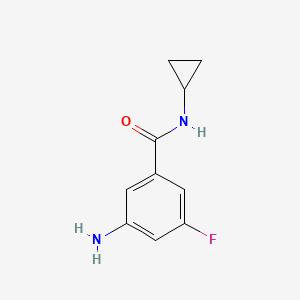
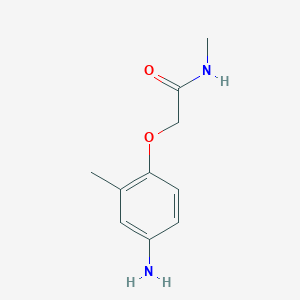
![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)
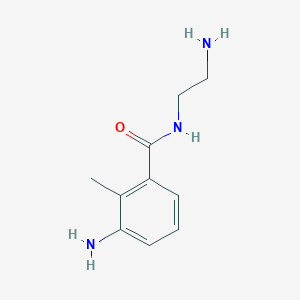
![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)
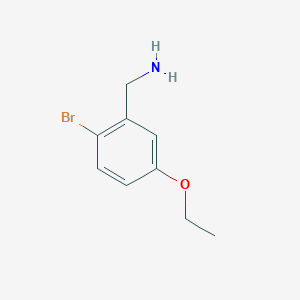
![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)
